molecular formula C7H12N2S B13007764 3-(Thietan-3-ylamino)butanenitrile

3-(Thietan-3-ylamino)butanenitrile

Cat. No.: B13007764
M. Wt: 156.25 g/mol
InChI Key: WCRNZCWLNANPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thietan-3-ylamino)butanenitrile is a chemical compound with the molecular formula C7H12N2S It contains a thietane ring, which is a four-membered sulfur-containing heterocycle, and a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thietan-3-ylamino)butanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical reactor.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic thioetherifications or cycloadditions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Thietan-3-ylamino)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)butanenitrile involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate different biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Thietane: A simple four-membered sulfur-containing ring.

    Thiirane: A three-membered sulfur-containing ring.

    Oxetane: A four-membered oxygen-containing ring.

Uniqueness

3-(Thietan-3-ylamino)butanenitrile is unique due to the presence of both a thietane ring and a butanenitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(thietan-3-ylamino)butanenitrile

InChI

InChI=1S/C7H12N2S/c1-6(2-3-8)9-7-4-10-5-7/h6-7,9H,2,4-5H2,1H3

InChI Key

WCRNZCWLNANPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NC1CSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.